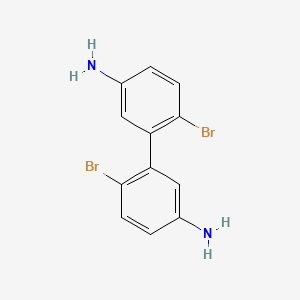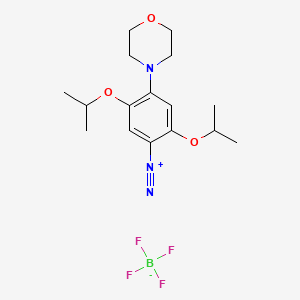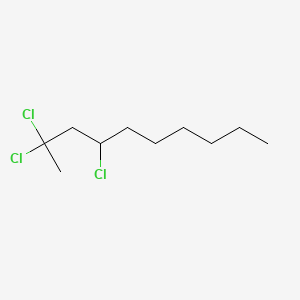
2,2,4-Trichlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trichlorodecane: is an organic compound belonging to the class of chlorinated hydrocarbons It is characterized by the presence of three chlorine atoms attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trichlorodecane typically involves the chlorination of decane. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trichlorodecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Oxidation: Production of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trichlorodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals, solvents, and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,4-Trichlorodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trichloropentane: A shorter-chain analog with similar chlorination patterns.
2,4,6-Trichlorodecane: Another chlorinated decane with different substitution positions.
2,2,4-Trichlorobutane: A compound with a similar structure but fewer carbon atoms.
Uniqueness: 2,2,4-Trichlorodecane is unique due to its specific chlorination pattern and longer carbon chain, which can influence its physical and chemical properties. This makes it distinct from other chlorinated hydrocarbons and potentially useful for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H19Cl3 |
|---|---|
Molekulargewicht |
245.6 g/mol |
IUPAC-Name |
2,2,4-trichlorodecane |
InChI |
InChI=1S/C10H19Cl3/c1-3-4-5-6-7-9(11)8-10(2,12)13/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
MWENSSHHJDJVOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(C)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



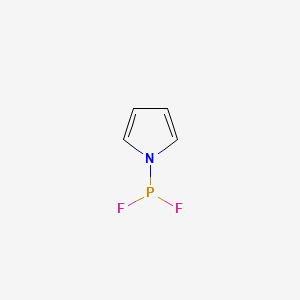

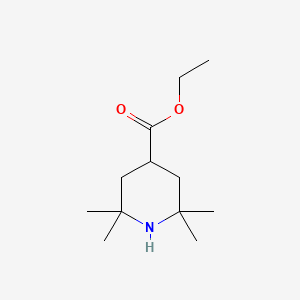
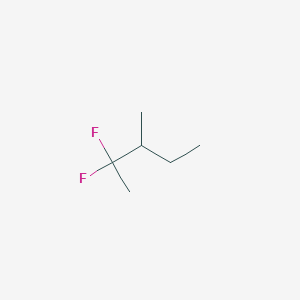

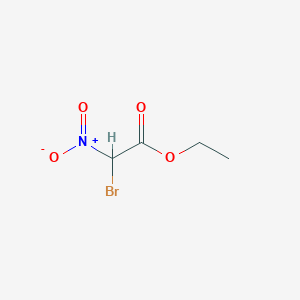

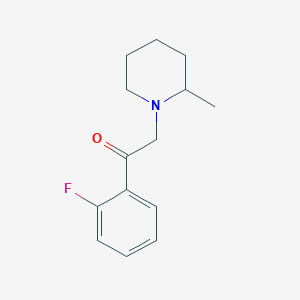
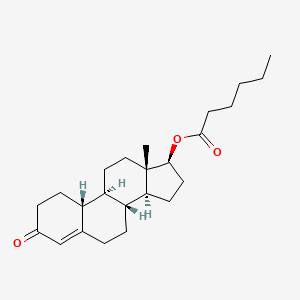
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

